molecular formula C10H19BrN2OSi B13965836 3-Bromo-4-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

3-Bromo-4-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

Cat. No.: B13965836
M. Wt: 291.26 g/mol
InChI Key: UOPBPFSSRDICLS-UHFFFAOYSA-N
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Description

3-Bromo-4-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom, a methyl group, and a trimethylsilyl-ethoxy-methyl group attached to the pyrazole ring. These substituents impart unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

The synthesis of 3-Bromo-4-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole typically involves multi-step synthetic routes. One common method starts with the bromination of 4-methyl-1H-pyrazole to introduce the bromine atom at the 3-position. This is followed by the protection of the pyrazole nitrogen using a trimethylsilyl-ethoxy-methyl group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and protection reagents like trimethylsilyl chloride (TMSCl) in the presence of a base .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-Bromo-4-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, lithium aluminum hydride (LiAlH4) for reduction, and hydrochloric acid (HCl) for deprotection. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-4-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-4-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine and methyl groups can influence the compound’s binding affinity and selectivity towards these targets. The trimethylsilyl-ethoxy-methyl group can enhance the compound’s stability and solubility, facilitating its transport and distribution within biological systems .

Comparison with Similar Compounds

3-Bromo-4-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole can be compared with other pyrazole derivatives such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H19BrN2OSi

Molecular Weight

291.26 g/mol

IUPAC Name

2-[(3-bromo-4-methylpyrazol-1-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C10H19BrN2OSi/c1-9-7-13(12-10(9)11)8-14-5-6-15(2,3)4/h7H,5-6,8H2,1-4H3

InChI Key

UOPBPFSSRDICLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1Br)COCC[Si](C)(C)C

Origin of Product

United States

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